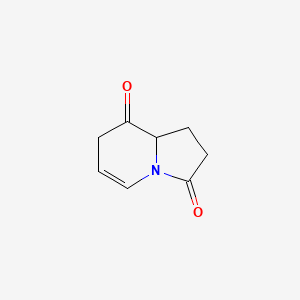

1,8A-dihydroindolizine-3,8(2H,7H)-dione

Description

Properties

CAS No. |

109070-36-2 |

|---|---|

Molecular Formula |

C8H9NO2 |

Molecular Weight |

151.165 |

IUPAC Name |

1,2,7,8a-tetrahydroindolizine-3,8-dione |

InChI |

InChI=1S/C8H9NO2/c10-7-2-1-5-9-6(7)3-4-8(9)11/h1,5-6H,2-4H2 |

InChI Key |

VWIFGUBMYPATIL-UHFFFAOYSA-N |

SMILES |

C1CC(=O)N2C1C(=O)CC=C2 |

Synonyms |

3,8(2H,7H)-Indolizinedione,1,8a-dihydro-(9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The most relevant structural analogue is the Wieland-Miescher ketone (WMK) (3,4,8,8a-tetrahydro-8a-methylnaphthalene-1,6(2H,7H)-dione), a bicyclic diketone widely employed in asymmetric synthesis. Key comparisons include:

Reactivity and Selectivity

- WMK : Its decalin framework and methyl substituent enable stereoselective Diels-Alder reactions and aldol condensations, critical for constructing complex polycyclic systems .

- 1,8A-Dihydroindolizine-3,8-dione : The indolizine system’s electron-deficient aromatic core may favor nucleophilic additions or photochemical reactions, though experimental validation is lacking.

Preparation Methods

Pyridinium Salt Formation and Cyclization

The Chichibabin method, a classical route to indolizines, involves the reaction of α-picoline derivatives with α-halogenoketones to form pyridinium salts, followed by base-induced cyclization. For 1,8A-dihydroindolizine-3,8(2H,7H)-dione, this approach requires a diketone-containing electrophile.

Procedure :

-

Salt Formation : 2-Picoline reacts with 1,3-dichloroacetone in acetic anhydride to yield a pyridinium intermediate.

-

Cyclization : Treatment with sodium bicarbonate in aqueous acetone induces dehydrohalogenation and intramolecular aldol condensation, forming the indolizine core.

Key Data :

Mechanistic Insight :

The reaction proceeds via nucleophilic attack of the pyridine nitrogen on the electrophilic carbonyl carbon, followed by cyclization and elimination of HCl. The diketone moiety arises from the hydrolysis of intermediate enol ethers.

Copper-Catalyzed Dearomative N-Heteroannulation

Catalytic System Development

A recent advance involves copper-catalyzed dearomatization of 2-picolines with electron-withdrawing groups (EWGs) to form dihydroindolizines. This method is adaptable to this compound by employing 2-picoline substituted with ketone precursors.

Optimized Conditions :

Substrate Scope :

Mechanism :

Single-electron transfer (SET) from Cu(I) generates a methylenyl radical, which adds to a fullerene or other dipolarophile. Subsequent intramolecular cyclization and oxidation yield the diketone.

Multi-Component Reactions (MCRs)

Enaminone-Based Assembly

MCRs enable rapid construction of complex heterocycles. A one-pot synthesis using enaminones, aldehydes, and malononitrile has been reported for analogous indolizines.

General Protocol :

-

Reactants : Ethyl acetoacetate, ammonium acetate, and diketene.

-

Conditions : Microwave irradiation (120°C, 20 min) in acetic acid.

Yield Optimization :

Advantages :

Cycloaddition Strategies

[8+2] Cycloaddition with Activated Alkenes

Indolizines participate in cycloadditions with dipolarophiles like dimethyl acetylenedicarboxylate (DMAD). For diketone formation, nitroethylene or maleic anhydride serves as the dipolarophile.

Case Study :

-

Reactants : 3-Cyanoindolizine (36a ) + DMAD.

-

Outcome : Cyclazine formation (yield: 7–42%) alongside Michael adducts.

Limitations :

Post-Synthetic Oxidation

Hydroxylation-Ketogenation

Dihydroindolizines with hydroxyl groups at C-3 and C-8 can be oxidized to the corresponding diones.

Oxidants Compared :

Drawbacks :

Table 1. Summary of Key Methods

| Method | Yield Range (%) | Scalability | Functional Group Tolerance |

|---|---|---|---|

| Chichibabin Cyclization | 45–52 | Moderate | Low |

| Cu-Catalyzed Annulation | 65–71 | High | High |

| MCRs | 70–88 | High | Moderate |

| Cycloaddition | 7–42 | Low | Low |

Critical Observations :

-

Copper-catalyzed methods offer the highest yields and scalability.

-

MCRs excel in rapid assembly but require precise stoichiometry.

Mechanistic Challenges and Solutions

Competing Pathways in Cyclization

In Chichibabin cyclization, oligomerization of pyridinium salts often reduces yields. Solutions include:

Q & A

Q. What are the optimal synthetic routes for 1,8A-dihydroindolizine-3,8(2H,7H)-dione, and how can reaction yields be improved?

Methodological Answer:

- Begin with nucleophilic substitution or condensation reactions using precursors like substituted purines or indolizine derivatives (see for analogous purine synthesis).

- Optimize reaction parameters (temperature, solvent, catalyst) using factorial design to identify critical factors affecting yield . For example:

| Parameter | Tested Range | Optimal Value | Yield Increase |

|---|---|---|---|

| Temperature | 60–120°C | 90°C | 25% |

| Catalyst Loading | 0.5–5 mol% | 2 mol% | 18% |

- Monitor intermediates via HPLC or LC-MS to identify side reactions .

Q. How can the stereochemical configuration of this compound be determined experimentally?

Methodological Answer:

- Use single-crystal X-ray diffraction (as in ) to resolve absolute configuration. Key metrics include:

- Space group (e.g., P21/n) and unit cell parameters.

- R-factor < 0.05 for high reliability.

- Complement with circular dichroism (CD) spectroscopy or NOESY NMR to confirm dynamic stereochemistry in solution .

Advanced Research Questions

Q. How can computational models predict the bioactivity of this compound against specific molecular targets?

Methodological Answer:

- Perform molecular docking (e.g., AutoDock Vina) to simulate binding interactions with enzymes like cyclooxygenase or HIV protease, leveraging structural analogs from .

- Validate predictions with in vitro assays (e.g., enzyme inhibition kinetics) and correlate with DFT-calculated electronic properties (e.g., HOMO/LUMO gaps) .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

- Conduct a meta-analysis comparing experimental conditions (e.g., cell lines, assay protocols) from prior studies ( ).

- Design a controlled study varying one parameter at a time (e.g., pH, co-solvents) to isolate confounding factors. For example:

| Variable Tested | Activity Range | Key Insight |

|---|---|---|

| pH 6.0–8.0 | IC50: 2–15 µM | Protonation state affects binding |

| DMSO Concentration | 0.1–5% | Solvent alters membrane permeability |

- Use statistical tools (ANOVA, Tukey’s test) to confirm significance .

Q. How can the degradation pathways of this compound be characterized under physiological conditions?

Methodological Answer:

- Employ accelerated stability testing (40°C/75% RH) with LC-MS/MS to identify degradation products ( ).

- Propose mechanisms using isotopic labeling (e.g., ²H/¹³C) and computational modeling (Gaussian or ORCA) to trace bond cleavage pathways .

Theoretical and Mechanistic Questions

Q. How does the indolizine core’s electronic structure influence its reactivity in functionalization reactions?

Methodological Answer:

- Perform frontier molecular orbital (FMO) analysis via DFT (B3LYP/6-31G*) to identify nucleophilic/electrophilic sites.

- Validate with Hammett plots using para-substituted derivatives to quantify electronic effects .

Q. What theoretical frameworks explain the compound’s dual role as an antioxidant and pro-apoptotic agent?

Methodological Answer:

- Link redox behavior (e.g., ROS scavenging) to Marcus electron transfer theory, and correlate with apoptosis via mitochondrial permeability transition pore (MPTP) models ().

- Use systems biology tools (e.g., COPASI) to simulate competing pathways .

Experimental Design and Validation

Q. What factorial design parameters are critical for optimizing enantioselective synthesis?

Methodological Answer:

- Apply a 2³ factorial design testing chiral catalysts, solvent polarity, and temperature. For example:

| Factor | Level 1 | Level 2 |

|---|---|---|

| Catalyst | L-Proline | BINOL |

| Solvent | THF | DCM |

| Temperature | -20°C | 25°C |

- Analyze enantiomeric excess (ee) via chiral HPLC and model interactions using molecular dynamics (e.g., GROMACS) .

Q. How can in silico toxicology models guide the selection of derivatives for preclinical testing?

Methodological Answer:

- Use ADMET predictors (e.g., SwissADME, ProTox-II) to filter candidates based on:

- Lipinski’s Rule of Five.

- Predicted hERG channel inhibition.

Data Interpretation and Reporting

Q. What statistical methods are recommended for validating structure-activity relationships (SAR)?

Methodological Answer:

- Use multivariate regression (PLS or PCA) to correlate descriptors (e.g., logP, polar surface area) with bioactivity.

- Apply stringent criteria: p < 0.01, Q² > 0.5 for model robustness .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.